molecular formula C12H11N3O4 B448040 1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid CAS No. 491831-81-3

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid

Cat. No.: B448040
CAS No.: 491831-81-3
M. Wt: 261.23g/mol
InChI Key: BEWYIEFDAZKWCF-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O4 and its molecular weight is 261.23g/mol. The purity is usually 95%.
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Biological Activity

1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, antibacterial, and antiviral properties, supported by empirical data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C12_{12}H12_{12}N4_{4}O3_{3}
  • Molecular Structure : The compound features a nitro group (-NO2_2) and a carboxylic acid group (-COOH), which contribute to its biological activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study by Tewari et al. (2014) demonstrated that similar compounds inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50_{50} values for these compounds ranged from 3.8 to 1.2 nM for COX inhibition, suggesting potent anti-inflammatory effects .

CompoundActivity TypeIC50_{50} Value
This compoundAnti-inflammatoryTBD
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamideCOX Inhibition3.8 nM

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a series of pyrazole carboxamides showed promising antiproliferative activity against various cancer cell lines. The compound exhibited an IC50_{50} value of 0.08 µM against MCF-7 breast cancer cells, indicating strong growth inhibition .

Table summarizing anticancer activities:

CompoundCancer Cell LineIC50_{50} Value
This compoundMCF-70.08 µM
Other Pyrazole DerivativesVariousVaries

Antibacterial Activity

The antibacterial efficacy of pyrazoles has also been evaluated. A study highlighted that certain pyrazole derivatives displayed significant activity against gram-positive and gram-negative bacteria. Specifically, compounds with nitro substituents were found to enhance antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Case Study 1: In Vivo Evaluation

A recent in vivo study assessed the anti-inflammatory effects of a closely related pyrazole derivative in a rat model of arthritis. The results indicated a marked reduction in paw edema and inflammatory markers in treated groups compared to controls .

Case Study 2: Anticancer Mechanism

In vitro studies have shown that the anticancer mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation was also noted, reinforcing its potential as a therapeutic agent .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYIEFDAZKWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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